Hafnium(4+);methanidylbenzene

Vue d'ensemble

Description

Synthesis Analysis

Hafnium(4+);methanidylbenzene can be synthesized using a hydrothermal route. Hafnium tetrachloride (HfCl4) serves as the starting material, and sodium hydroxide (NaOH) is used to adjust the pH. By varying aging temperature, NaOH concentration, and reaction time, both pure tetragonal hafnium oxide (t-HfO2) and pure monoclinic hafnium oxide (m-HfO2) can be obtained. The formation of these nanoparticles is likely related to their crystal cell structure, thermodynamic, and kinetic stabilities .

Applications De Recherche Scientifique

Hafnium in High-Temperature Alloys and Nuclear Reactors

Hafnium, with its remarkable ability to absorb neutrons without forming long-lived radioisotopes, plays a critical role in nuclear reactors, primarily as a neutron-absorber material in control rods. Its utility extends beyond the nuclear field into the realm of high-temperature nickel-base superalloys, where it serves as a minor yet significant strengthening agent. These applications leverage hafnium's high melting point and excellent mechanical properties at elevated temperatures. The unique chemistry of hafnium, including its high degree of hydrolysis and the formation of complex ions, further underscores its importance in advanced materials science (Nielsen, 2000).

Hafnium in Electronic Devices and Oxide Films

The dielectric properties of hafnium oxide make it an invaluable material in electronic applications, notably in the fabrication of thin films for nanoscale electronic devices. Hafnium dioxide, or hafnia, is utilized for its wide band gap and as a dielectric layer, contributing to the advancement of semiconductor technology and resistive memory devices. This application is critical for maintaining control over oxygen stoichiometry in electronic components, where hafnium's role extends to acting as an oxygen getter to ensure the stoichiometric stability of adjacent dielectric layers (O’Hara, Bersuker, & Demkov, 2014).

Hafnium in Catalysis and Material Science

Hafnium compounds exhibit catalytic properties that are exploited in various chemical reactions and material science applications. For instance, hafnium-based catalysts have been optimized for the direct production of hydrogen peroxide, a process that benefits from the novel properties of porous hafnium phosphate viologen phosphonate catalysts. These catalysts, when integrated with palladium-metal nanoaggregates, demonstrate high selectivity and efficiency under optimized conditions, marking a significant contribution to green chemistry and catalysis (Krishnan, Dokoutchaev, & Thompson, 2000).

Advanced Research and Development

Further research into hafnium and its compounds continues to reveal novel applications, including in the fields of advanced ceramics, metal–organic frameworks (MOFs), and nanotechnology. Hafnium's role in the development of nanoscale metal-organic frameworks for biomedical applications, such as combined photodynamic and radiation therapy in cancer treatment, exemplifies its potential in healthcare innovations. These frameworks, by leveraging the unique properties of hafnium ions and organic ligands, offer a new avenue for targeted therapy with minimal long-term toxicity concerns (Liu et al., 2016).

Safety And Hazards

Orientations Futures

Propriétés

IUPAC Name |

hafnium(4+);methanidylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/4C7H7.Hf/c4*1-7-5-3-2-4-6-7;/h4*2-6H,1H2;/q4*-1;+4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNLGRGALOHHVOL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

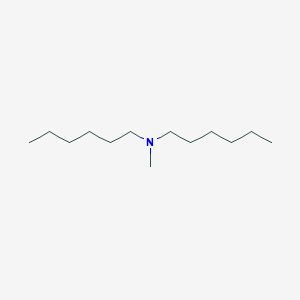

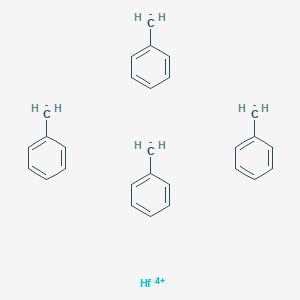

[CH2-]C1=CC=CC=C1.[CH2-]C1=CC=CC=C1.[CH2-]C1=CC=CC=C1.[CH2-]C1=CC=CC=C1.[Hf+4] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H28Hf | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30399691 | |

| Record name | tetrabenzylhafnium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30399691 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

543.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Hafnium(4+);methanidylbenzene | |

CAS RN |

31406-67-4 | |

| Record name | tetrabenzylhafnium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30399691 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetrabenzylhafnium | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[2-(2,6-diacetamidohexanoylamino)propanoyloxy]propanoic Acid](/img/structure/B1599133.png)